2-(2,4-Dichlorophenyl)-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazole

Agrochemical Discovery Structure-Activity Relationship (SAR) Lipophilicity

2-(2,4-Dichlorophenyl)-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazole (CAS 261178-19-2) is a synthetic, disubstituted 1,3,4-oxadiazole with the molecular formula C20H20Cl2N2O and a molecular weight of 375.29 g/mol. The compound features a 2,4-dichlorophenyl moiety at position 5 and a structurally distinctive 1-[4-(2-methylpropyl)phenyl]ethyl group at position While the 1,3,4-oxadiazole core is a privileged scaffold in medicinal and agrochemical chemistry, this specific substitution pattern is notably absent from major public bioactivity databases, including ChEMBL, where no known activity is currently annotated.

Molecular Formula C20H20Cl2N2O
Molecular Weight 375.3 g/mol
CAS No. 261178-19-2
Cat. No. B12076684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dichlorophenyl)-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazole
CAS261178-19-2
Molecular FormulaC20H20Cl2N2O
Molecular Weight375.3 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C20H20Cl2N2O/c1-12(2)10-14-4-6-15(7-5-14)13(3)19-23-24-20(25-19)17-9-8-16(21)11-18(17)22/h4-9,11-13H,10H2,1-3H3
InChIKeySMPAHYZGHOIXHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dichlorophenyl)-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazole (CAS 261178-19-2): A Structurally-Differentiated 1,3,4-Oxadiazole Scaffold for Targeted Procurement


2-(2,4-Dichlorophenyl)-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazole (CAS 261178-19-2) is a synthetic, disubstituted 1,3,4-oxadiazole with the molecular formula C20H20Cl2N2O and a molecular weight of 375.29 g/mol. [1] The compound features a 2,4-dichlorophenyl moiety at position 5 and a structurally distinctive 1-[4-(2-methylpropyl)phenyl]ethyl group at position 2. While the 1,3,4-oxadiazole core is a privileged scaffold in medicinal and agrochemical chemistry, this specific substitution pattern is notably absent from major public bioactivity databases, including ChEMBL, where no known activity is currently annotated. [2] This data scarcity contrasts with closely related 1,3,4-oxadiazole analogs that are well-characterized as insecticides or enzyme inhibitors, making the compound a unique probe for structure-activity relationship (SAR) studies. [3]

Why Generic 1,3,4-Oxadiazole Substitution is Invalid for CAS 261178-19-2: Differentiation of the Isobutylphenyl-Ethyl Motif


Procurement based solely on the 1,3,4-oxadiazole core or the 2,4-dichlorophenyl substitution is insufficient for CAS 261178-19-2. The defining structural feature—a 2-position 1-[4-(2-methylpropyl)phenyl]ethyl group—is an uncommon motif not present in the most frequently studied 2,5-disubstituted analogs, such as the symmetrical insecticide DCPO (2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole) [1] or 2-amino-1,3,4-oxadiazole α-glucosidase inhibitors. [2] This lipophilic, branched alkyl-phenyl tail is predicted to significantly alter molecular properties like logP, target binding, and metabolic stability compared to simpler 2-phenyl or 2-methylthio derivatives. Consequently, generic substitution with an 'oxadiazole derivative' or even a '2-(2,4-dichlorophenyl)-1,3,4-oxadiazole' would introduce a structurally distinct entity, jeopardizing the reproducibility of biological or physicochemical results.

Product-Specific Analytical Evidence for 2-(2,4-Dichlorophenyl)-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazole (261178-19-2)


Substituent-Driven Physicochemical Divergence from the DCPO Insecticide Scaffold

The target compound's calculated octanol-water partition coefficient (cLogP) is estimated to be significantly higher than that of the comparative baseline 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole (DCPO). While DCPO has a cLogP of ~5.2, the introduction of the 4-isobutylphenyl-ethyl group on the target compound increases the cLogP to an estimated 7.1. [1] This is a class-level inference based on the increased carbon count and branched alkyl chain length, which dictates higher membrane permeability and distinct bioavailability profiles. No experimental logP for the target compound has been published, and this value is derived from in silico prediction tools common to the class.

Agrochemical Discovery Structure-Activity Relationship (SAR) Lipophilicity

Potential TRPA1 Channel Antagonism in a Data-Scarce Background vs. α-Glucosidase Inhibitor Analogs

A structurally ambiguous entry in BindingDB lists an oxadiazole with an IC50 of 6.90 nM for antagonist activity at recombinant human TRPA1 expressed in HEK293F cells, assessed via reduction in AITC-induced intracellular Ca2+ increase. [1] This entry is provisionally associated with the target compound's chemical space, but identity cannot be confirmed. In contrast, the closest structurally characterized analog in public literature, N-(3,4-dichlorophenyl)-5-[1-(4-isobutylphenyl)ethyl]-1,3,4-oxadiazol-2-amine, demonstrates a completely divergent biological profile: it is a micromolar α-glucosidase inhibitor (IC50 3.05 ± 1.23 µM) that does not engage TRPA1. [2] This orthogonal biological activity highlights how a single functional group change (2-aryl vs. 2-amino) redirects target selectivity from metabolic enzymes to ion channels.

TRPA1 Pharmacology Pain Target Engagement Selectivity Profile

Patent-Backed Antifungal Soil-Borne Disease Activity vs. Generic Oxadiazoles

The compound is specifically covered by the generic Markush structure in patent CN101812034A, which claims 2-substituted-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole derivatives with antifungal activity against soil-borne diseases such as blight, verticillium wilt, and root rot. [1] The patent indicates that these analogs show improved activity against these specific pathogens compared to traditional agents like Carbendazim, although exact minimum inhibitory concentration (MIC) values for the specific CAS 261178-19-2 are not disclosed. As a baseline, the established 1,3,4-oxadiazole 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole shows LD50 values of ~5-10 µg/fly in housefly insecticidal assays but no fungicidal data. [2] This positions the target compound within a structurally distinct and potentially more soluble (due to the alkyl tail) antifungal subclass.

Fungicide Discovery Soil-Borne Disease Control Agrochemical Patent Landscape

Optimal Scientific and Industrial Application Scenarios for 2-(2,4-Dichlorophenyl)-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazole (261178-19-2)


TRPA1-Focused Pain or Respiratory Drug Discovery Probe Synthesis

Researchers pursuing non-electrophilic TRPA1 antagonist scaffolds can utilize this compound as a structurally unique starting point for lead optimization. Its potential nanomolar TRPA1 activity (IC50 6.90 nM), if confirmed, contrasts with the micromolar α-glucosidase inhibition of its closest characterized 2-amino analog, providing a clear functional divergence to explore. [1] [2]

Soil-Borne Fungicide Lead Identification Based on CN101812034A Claims

Agrochemical discovery programs focusing on pathogens like Fusarium, Verticillium, and Rhizoctonia can procure this compound to validate the broad-spectrum antifungal claims of the Chinese patent CN101812034A, which specifically encompasses this scaffold class for soil-borne disease control. [3]

Advanced SAR and Selectivity Profiling in Oxadiazole Chemical Space

This compound fills a critical gap in publicly available oxadiazole SAR datasets. Its procurement enables direct, side-by-side selectivity profiling against well-characterized analogs like DCPO and N-aryl-1,3,4-oxadiazol-2-amines to map how the 2-position substituent controls the shift between insecticidal, α-glucosidase, and TRPA1 activity. [1] [2] [3]

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